molecular formula C25H27NO5 B2672652 7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2503203-56-1

7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2672652
CAS No.: 2503203-56-1
M. Wt: 421.493
InChI Key: RFQQKLASXBFMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid, has a CAS Number of 2551118-91-1 . It has a molecular weight of 421.49 . The compound is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28) . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of this compound, is used for protecting hydroxy-groups in chemical synthesis. It's compatible with various acid- and base-labile protecting groups and can be conveniently removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Peptide Synthesis

This compound is also instrumental in peptide synthesis. For instance, its derivatives have been utilized in the successful preparation of nonapeptides, proving its utility as a dipeptide building block (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Oxetane Synthesis

In another application, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been synthesized using this compound. These spirocyclic oxetanes are essential for creating complex chemical structures like [1,2-a] ring-fused benzimidazoles (Gurry, McArdle, & Aldabbagh, 2015).

Synthesis of Thiazole Carboxylic Acid

It is also used in synthesizing thiazole-4-carboxylic acid, showcasing its versatility in organic synthesis (Le & Goodnow, 2004).

Development of Antibacterial Drugs

In medicinal chemistry, derivatives of this compound have been designed and synthesized for potent antibacterial drugs, particularly effective against respiratory pathogens (Odagiri et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

7-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-23(28)16-11-25(12-16)10-9-17(31-15-25)13-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQKLASXBFMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)COC1CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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